N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024195
InChI:
InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-11-18(23)20-14-5-7-15(8-6-14)21(3)13(2)22/h4-10H,11H2,1-3H3,(H,20,23)
SMILES:
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)Br
Molecular Formula:
C18H19BrN2O3
Molecular Weight:
391.3 g/mol
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC1024195
Molecular Formula: C18H19BrN2O3
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrN2O3 |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | N-[4-[acetyl(methyl)amino]phenyl]-2-(2-bromo-4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C18H19BrN2O3/c1-12-4-9-17(16(19)10-12)24-11-18(23)20-14-5-7-15(8-6-14)21(3)13(2)22/h4-10H,11H2,1-3H3,(H,20,23) |
| Standard InChI Key | LACSHIABQSPIJL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator